molecular formula C20H13BrFN5OS B3683863 4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide

4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide

Cat. No.: B3683863
M. Wt: 470.3 g/mol
InChI Key: WDCKVDNUHTYWKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl involves a Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis . Another example is the synthesis of 4-Bromo-2-fluoroaniline, which involves adding 2-Nitroaniline to a suspension of CuSO4·5H2O in a mixture of CH3CN and H2O at 25 °C .


Molecular Structure Analysis

The molecular structure of similar compounds like Benzamide, N-(4-fluorophenyl)-2-bromo- and 2-Bromo-N-(4-{[2-(4-fluorophenyl)ethyl]carbamoyl}phenyl)benzamide can be analyzed using various techniques. The structure is often available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and involve multiple steps. For instance, the synthesis of 4-Bromo-2-fluorobiphenyl involves a Suzuki Coupling Reaction . More detailed analysis would require specific experimental data.


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For instance, the molecular weight of Benzamide, N-(4-fluorophenyl)-2-bromo- is 294.119 . The molecular formula of 2-Bromo-N-(4-{[2-(4-fluorophenyl)ethyl]carbamoyl}phenyl)benzamide is C22H18BrFN2O2 .

Safety and Hazards

Safety and hazard information for similar compounds indicates that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-bromo-N-[[2-(4-fluorophenyl)benzotriazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrFN5OS/c21-13-3-1-12(2-4-13)19(28)24-20(29)23-15-7-10-17-18(11-15)26-27(25-17)16-8-5-14(22)6-9-16/h1-11H,(H2,23,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCKVDNUHTYWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 2
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4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 3
Reactant of Route 3
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4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 4
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4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 5
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Reactant of Route 5
4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide

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